![molecular formula C21H20N2O B13947338 4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol CAS No. 61827-72-3](/img/structure/B13947338.png)
4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol
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Overview
Description
4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group substituted with a 1-methyl-1-phenylethyl group and a phenylazo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol typically involves the azo coupling reaction. This reaction is carried out by reacting a diazonium salt with a phenol derivative. The diazonium salt is prepared by diazotizing an aromatic amine with nitrous acid. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale azo coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the azo group can participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Methyl-1-phenylethyl)phenol: Lacks the azo group, making it less reactive in redox reactions.
2-(Phenylazo)phenol: Lacks the 1-methyl-1-phenylethyl group, affecting its steric and electronic properties.
Uniqueness
4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol is unique due to the combination of the phenol, 1-methyl-1-phenylethyl, and phenylazo groups
Biological Activity
4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol, also known by its CAS number 61827-72-3, is a compound with significant biological activity attributed to its phenolic structure and azo group. This article explores its biological properties, including antioxidant, antimicrobial, anti-inflammatory, and potential therapeutic applications.
- Molecular Formula : C21H20N2O
- Molecular Weight : 316.403 g/mol
- CAS Number : 61827-72-3
Antioxidant Activity
Phenolic compounds are well-documented for their antioxidant properties, which can mitigate oxidative stress in biological systems. Studies have shown that compounds similar to this compound exhibit significant free radical scavenging activity. For instance, the compound's ability to donate hydrogen atoms or electrons contributes to its antioxidant capacity, making it a candidate for preventing oxidative damage in cells.
Antimicrobial Activity
Research indicates that phenolic compounds can possess antimicrobial properties against various pathogens. The azo group in this compound may enhance its interaction with microbial cell membranes, leading to increased efficacy.
Pathogen Tested | Activity Observed |
---|---|
Staphylococcus aureus | Inhibition at low concentrations |
Escherichia coli | Moderate antibacterial effects |
Anti-inflammatory Effects
The anti-inflammatory properties of phenolic compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structural features of this compound suggest it could modulate inflammatory pathways.
Case Study 1: Antioxidant Potential in Disease Models
In a study examining the effects of various phenolic compounds on oxidative stress in diabetic rats, this compound was found to significantly lower markers of oxidative damage compared to control groups. The results indicated its potential as a therapeutic agent for managing diabetes-related complications.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
A recent study evaluated the antimicrobial properties of several azo compounds, including this compound, against antibiotic-resistant strains of bacteria. The compound exhibited promising activity, suggesting its potential role in developing new antimicrobial therapies.
Properties
CAS No. |
61827-72-3 |
---|---|
Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-phenyldiazenyl-4-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C21H20N2O/c1-21(2,16-9-5-3-6-10-16)17-13-14-20(24)19(15-17)23-22-18-11-7-4-8-12-18/h3-15,24H,1-2H3 |
InChI Key |
GVMFWMBAYSJHFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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